1-Nitroso-2-(2-phenylethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitroso-2-(2-phenylethenyl)benzene is an organic compound characterized by a nitroso group (-NO) attached to a benzene ring, which is further substituted with a phenylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Nitroso-2-(2-phenylethenyl)benzene can be synthesized through several methods. One common approach involves the nitrosation of 2-(2-phenylethenyl)benzene using nitrosyl chloride (NOCl) or nitrosyl bromide (NOBr) under controlled conditions . Another method includes the oxidation of 2-(2-phenylethenyl)aniline using oxidizing agents like sodium dichromate (Na2Cr2O7) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitrosation reactions. The process requires precise control of temperature and reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nitroso-2-(2-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives using strong oxidizing agents.
Reduction: Reduction of the nitroso group can yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate (Na2Cr2O7), potassium permanganate (KMnO4).
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Nitroso-2-(2-phenylethenyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Nitroso-2-(2-phenylethenyl)benzene involves its interaction with molecular targets through its nitroso group. The compound can undergo redox reactions, forming reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Nitrosobenzene: Shares the nitroso functional group but lacks the phenylethenyl substitution.
2-Nitroso-1-phenylethene: Similar structure but with different substitution patterns.
Nitrosoarenes: A broader class of compounds with nitroso groups attached to aromatic rings.
Uniqueness: 1-Nitroso-2-(2-phenylethenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
672946-14-4 |
---|---|
Molekularformel |
C14H11NO |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
1-nitroso-2-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11NO/c16-15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H |
InChI-Schlüssel |
LEMYMEPKDAWZFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.